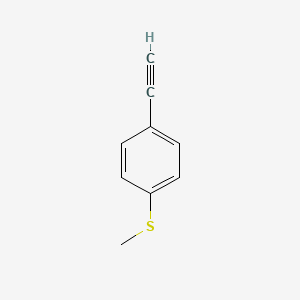

1-Ethynyl-4-methylsulfanylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

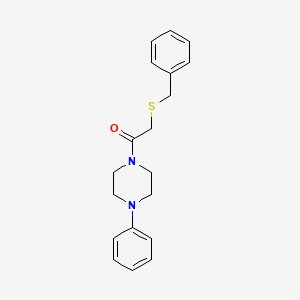

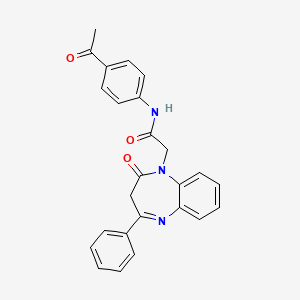

1-Ethynyl-4-methylsulfanylbenzene is a chemical compound with the molecular formula C9H8S . It is also known by other names such as 1-Ethinyl-4-(methylsulfanyl)benzol, 1-Éthynyl-4-(méthylsulfanyl)benzène, and Benzene, 1-ethynyl-4-(methylthio)- .

Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-methylsulfanylbenzene consists of a benzene ring with an ethynyl (C≡CH) group and a methylsulfanyl (CH3-S-) group attached to it . The average mass of the molecule is 148.225 Da and the monoisotopic mass is 148.034668 Da .Physical And Chemical Properties Analysis

1-Ethynyl-4-methylsulfanylbenzene has an average mass of 148.225 Da and a monoisotopic mass of 148.034668 Da . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Photochemical Transformations and Infrared-Spectroscopic Study : A study detailed the generation of a singlet carbene bearing both ethynyl and methylthio groups, (4-methylpent-3-en-1-ynyl)methylthiocarbene, through UV photolysis. The research highlighted two major phototransformation pathways for the carbene, leading to the formation of photochemically stable thioketone and labile thioketene, demonstrating potential applications in synthetic pathways involving singlet carbenes (Baskir et al., 2019).

Synthesis of Enantiomerically Pure Compounds : The efficient monoaddition of transient sulfenic acids to isomeric diethynylbenzenes was reported, yielding enantiomerically pure bis-sulfinyl phenylene ethynylenes. These compounds represent new sulfurated chiral architectures with potential applications as chelating agents (Barattucci et al., 2014).

Optical and Thermal Properties

- Acceptor and Donor Substituted Alkoxy(phenyleneethynylenes) : Research on bis(alkoxy)phenyl ethynyl oligomers revealed their good thermal stability and potential for applications in materials science due to their emission properties and thermal nature of third-order nonlinearity, as demonstrated by continuous wave Z-scan technique (Amin et al., 2017).

Catalysis and Reactions

- Molybdenum-mediated Cyclocarbonylation : A study on the cyclocarbonylation of 1-ethynyl-2-allenylbenzenes using molybdenum carbonyl reagents to produce 1H-cyclopenta[a]inden-2-ones highlighted the versatility of these reagents in facilitating efficient cyclization reactions, with yields up to 87-93% (Datta & Liu, 2005).

Environmental Applications

- Aqueous Phase Degradation of Pollutants : The UV-activated persulfate method was investigated for the degradation of methyl paraben, an endocrine-disrupting compound. The study showed 98.9% removal within 90 minutes, indicating potential for environmental remediation applications (Dhaka et al., 2017).

Safety and Hazards

The safety information for 1-Ethynyl-4-methylsulfanylbenzene indicates that it is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

1-ethynyl-4-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDBWBLRNOTXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-methylsulfanylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2814538.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide](/img/structure/B2814539.png)

![4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide](/img/structure/B2814540.png)

![prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2814542.png)

![[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile](/img/structure/B2814544.png)

![[4-(2-Methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2814546.png)